Cas no 1496786-13-0 (1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane)

1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane Chemical and Physical Properties
Names and Identifiers
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- 1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane
- Cycloheptane, 1-(bromomethyl)-1-(3,3-dimethylbutoxy)-
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- Inchi: 1S/C14H27BrO/c1-13(2,3)10-11-16-14(12-15)8-6-4-5-7-9-14/h4-12H2,1-3H3
- InChI Key: ZIHDWPISCUBPAF-UHFFFAOYSA-N
- SMILES: C1(CBr)(OCCC(C)(C)C)CCCCCC1
Experimental Properties
- Density: 1.11±0.1 g/cm3(Predicted)
- Boiling Point: 318.6±15.0 °C(Predicted)
1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133783-0.5g |
1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane |
1496786-13-0 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1133783-1.0g |
1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane |
1496786-13-0 | 1g |
$884.0 | 2023-06-09 | ||
Enamine | EN300-1133783-10.0g |
1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane |
1496786-13-0 | 10g |
$3807.0 | 2023-06-09 | ||
Enamine | EN300-1133783-10g |
1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane |
1496786-13-0 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1133783-2.5g |
1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane |
1496786-13-0 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1133783-5g |
1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane |
1496786-13-0 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1133783-1g |
1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane |
1496786-13-0 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1133783-0.25g |
1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane |
1496786-13-0 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1133783-5.0g |
1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane |
1496786-13-0 | 5g |
$2566.0 | 2023-06-09 | ||
Enamine | EN300-1133783-0.05g |
1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane |
1496786-13-0 | 95% | 0.05g |
$827.0 | 2023-10-26 |
1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane Related Literature
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on 1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane
Introduction to 1-(Bromomethyl)-1-(3,3-Dimethylbutoxy)cycloheptane (CAS No. 1496786-13-0)
1-(Bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane (CAS No. 1496786-13-0) is a synthetic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by a cycloheptane ring substituted with a bromomethyl group and a 3,3-dimethylbutoxy group, which contribute to its distinct chemical behavior and reactivity.
The synthesis of 1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane typically involves multi-step reactions, including the formation of the cycloheptane ring, the introduction of the bromomethyl group, and the attachment of the 3,3-dimethylbutoxy moiety. These steps require precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound, which is crucial for its widespread use in research and development.
In terms of its physical and chemical properties, 1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane is a colorless liquid with a molecular weight of 282.29 g/mol. It is soluble in common organic solvents such as dichloromethane, ethanol, and acetone but has limited solubility in water. The compound exhibits moderate stability under standard laboratory conditions but may degrade upon exposure to strong acids or bases.
The biological activity of 1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane has been a subject of extensive research. Studies have shown that this compound can interact with various biological targets, including enzymes and receptors, due to its functional groups. For instance, the bromomethyl group can form covalent bonds with cysteine residues in proteins, making it a potential tool for protein labeling and modification. Additionally, the 3,3-dimethylbutoxy group can influence the lipophilicity and bioavailability of the compound, which are important factors in drug design.
In the context of medicinal chemistry, 1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane has been explored as a lead compound for developing new therapeutic agents. Its ability to form covalent bonds with specific protein targets makes it a promising candidate for targeted drug delivery systems. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in disease pathways, such as kinases and proteases. These findings suggest that further optimization of the structure could lead to the development of novel drugs with improved efficacy and reduced side effects.
Beyond its potential as a therapeutic agent, 1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane has also found applications in chemical biology research. Its unique reactivity profile makes it an ideal probe for studying protein-protein interactions and post-translational modifications. For example, researchers have used this compound to label and identify specific protein targets in complex biological systems, providing valuable insights into cellular processes and signaling pathways.
In conclusion, 1-(bromomethyl)-1-(3,3-dimethylbutoxy)cycloheptane (CAS No. 1496786-13-0) is a versatile organic compound with significant potential in both research and practical applications. Its unique structural features and reactivity make it an important tool in chemical biology and medicinal chemistry. Ongoing research continues to uncover new applications and optimize its properties for various uses, highlighting its importance in advancing scientific knowledge and developing innovative solutions.
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